1-(4-fluorobenzyl)-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-fluorobenzyl)-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide, also known as JNJ-31020028, is a small molecule drug candidate that has shown potential in preclinical studies for the treatment of various neurological disorders.
Mécanisme D'action
1-(4-fluorobenzyl)-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide is a selective antagonist of the dopamine D3 receptor. The dopamine D3 receptor is a G protein-coupled receptor that is primarily expressed in the mesolimbic and mesocortical pathways of the brain. By blocking the dopamine D3 receptor, this compound modulates dopamine signaling in these pathways, which has been shown to improve cognitive function and reduce motor deficits in animal models of neurological disorders.
Biochemical and Physiological Effects
This compound has been shown to improve cognitive function and reduce motor deficits in animal models of neurological disorders. In addition, this compound has been shown to modulate dopamine signaling in the mesolimbic and mesocortical pathways of the brain, which may have implications for the treatment of addiction and other psychiatric disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-(4-fluorobenzyl)-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide is its selectivity for the dopamine D3 receptor, which reduces the risk of off-target effects. However, one limitation of this compound is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
For 1-(4-fluorobenzyl)-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide include further preclinical studies to evaluate its efficacy and safety in animal models of neurological disorders. In addition, clinical trials will be needed to evaluate the safety and efficacy of this compound in humans. Finally, studies will be needed to evaluate the potential of this compound for the treatment of addiction and other psychiatric disorders.
Conclusion
In conclusion, this compound is a small molecule drug candidate that has shown promise in preclinical studies for the treatment of various neurological disorders. Its selectivity for the dopamine D3 receptor and its ability to modulate dopamine signaling in the mesolimbic and mesocortical pathways of the brain make it a promising candidate for the treatment of addiction and other psychiatric disorders. However, further studies will be needed to evaluate its efficacy and safety in both animal models and humans.
Méthodes De Synthèse
1-(4-fluorobenzyl)-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide is synthesized through a multi-step process that involves several chemical reactions. The synthesis begins with the reaction of 4-fluorobenzylamine with 4-(3-pyridinyloxy)benzaldehyde to form an imine intermediate. This intermediate is then reduced with sodium borohydride to form the corresponding amine. The amine is then reacted with 4-piperidinecarboxylic acid to form this compound.
Applications De Recherche Scientifique
1-(4-fluorobenzyl)-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide has shown promise in preclinical studies for the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. In animal models, this compound has been shown to improve cognitive function, reduce motor deficits, and improve social behavior.
Propriétés
IUPAC Name |
1-[(4-fluorophenyl)methyl]-N-(4-pyridin-3-yloxyphenyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FN3O2/c25-20-5-3-18(4-6-20)17-28-14-11-19(12-15-28)24(29)27-21-7-9-22(10-8-21)30-23-2-1-13-26-16-23/h1-10,13,16,19H,11-12,14-15,17H2,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIPOQWXLFZRLBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=C(C=C2)OC3=CN=CC=C3)CC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.